
1-Iodohexadecane
Overview
Description
1-Iodohexadecane (CAS 544-77-4), a long-chain alkyl iodide with the molecular formula C₁₆H₃₃I and molecular weight 352.34 g/mol, is characterized by its high hydrophobicity and low volatility. It exists as a colorless to pale yellow liquid at room temperature, with a density of 1.121 g/mL and a melting point of 21–23°C . Its boiling point is 206–207°C at 10 mmHg, making it suitable for applications requiring thermal stability .
Mechanistically, it inhibits mast cell degranulation by downregulating VAMP8 (a SNARE protein involved in vesicle fusion) and enhances skin barrier repair by upregulating filaggrin (FLG) and loricrin (LOR) in keratinocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodohexadecane can be synthesized through the iodination of hexadecane. One common method involves the reaction of hexadecane with iodine and red phosphorus. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Iodohexadecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution: this compound reacts with nucleophiles such as thiols, amines, and alkoxides to form corresponding substituted products.
Reduction: The iodine atom can be reduced to form hexadecane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products:
Nucleophilic Substitution: The major products are hexadecyl derivatives such as hexadecyl thiol, hexadecyl amine, and hexadecyl ether.
Reduction: The major product is hexadecane.
Scientific Research Applications
Medicinal Chemistry
1-Iodohexadecane has been studied for its effects on skin conditions, particularly atopic dermatitis. Research indicates that it alleviates symptoms in murine models of this condition. A notable study demonstrated that topical treatment with this compound significantly reduced mast cell infiltration and improved skin barrier function in mice subjected to 2,4-dinitrochlorobenzene (DNCB) exposure. The compound was found to enhance the expression of key skin barrier proteins such as filaggrin and loricrin in human keratinocytes (HaCaT cells) .
Case Study: Atopic Dermatitis Model
- Objective: To evaluate the efficacy of this compound in reducing symptoms of atopic dermatitis.
- Methodology: DNCB-induced dermatitis model in mice; treatment with varying concentrations of this compound.
- Findings: Significant reduction in histamine release and mast cell degranulation markers was observed, indicating a potential therapeutic role for this compound in managing atopic dermatitis .
Material Science
In material science, this compound is utilized as a precursor for synthesizing various surfactants and functional materials. It has been employed in the production of alkyl imidazolium surfactants, which are important for applications in emulsification and stabilization processes.
Synthesis of Surfactants
- Application: Used to synthesize 1-hexadecyl-imidazolium and dihexadecyl-imidazolium surfactants.
- Significance: These surfactants have applications in personal care products, pharmaceuticals, and industrial formulations due to their emulsifying properties .
Toxicological Assessments
This compound is also relevant in toxicological studies, particularly concerning skin sensitization potential. The compound is included in evaluations using the Reduced Murine Local Lymph Node Assay (rLLNA), which assesses the allergic contact dermatitis potential of chemicals. This method is significant for regulatory compliance and safety assessments.
Toxicological Study Insights
- Method: rLLNA to evaluate sensitization potential.
- Results: The compound's performance was compared against traditional methods, demonstrating reliability in predicting skin sensitizers .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 1-iodohexadecane involves its ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis. In biological systems, it can interact with lipid membranes and proteins, influencing their structure and function. For example, it has been shown to alleviate atopic dermatitis by disrupting SNARE protein-linked degranulation and enhancing the expression of skin barrier-related proteins .
Comparison with Similar Compounds
The biological and chemical properties of 1-iodohexadecane are distinct from other iodinated alkanes due to its chain length , hydrophobicity , and specific interactions with cellular targets . Below is a detailed comparison with structurally analogous compounds:
Table 1: Chemical and Functional Comparison of Iodinated Alkanes
Key Differentiators of this compound
Chain Length and Skin Permeability :
The C16 chain enhances lipid solubility, enabling efficient penetration into the epidermal layer. This property is critical for topical AD treatments, as shorter-chain analogs (e.g., 1-iododecane, C10) exhibit reduced skin retention .
Mechanistic Specificity in AD: Mast Cell Regulation: this compound uniquely suppresses IgE-mediated histamine and β-hexosaminidase release by targeting VAMP8, a SNARE protein essential for mast cell degranulation. Neither 1-iododecane nor 1-iodobutane have demonstrated this activity . Skin Barrier Repair: It upregulates FLG and LOR—proteins critical for stratum corneum integrity—in TNF-α-exposed keratinocytes. This effect is absent in shorter-chain iodides .
Thermal and Chemical Stability :
Its high boiling point (206–207°C ) ensures stability in formulations, unlike volatile analogs like 1-iodobutane (boiling point ~130°C) .
Therapeutic Efficacy in AD Models
- In Vitro: Reduced histamine release by 40–60% in RBL-2H3 mast cells at 100 µg/mL . Increased FLG and LOR expression by 2.5-fold in HaCaT keratinocytes .
- In Vivo :
Limitations of Shorter-Chain Analogs
1-Iododecane and 1-iodobutane lack the chain length required for sustained skin interaction, rendering them ineffective in AD models.
Biological Activity
1-Iodohexadecane, a halogenated alkane, has garnered attention in recent research for its potential biological activities, particularly in the context of skin health and allergic responses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular functions, and implications for therapeutic applications.
Overview of this compound
This compound is a long-chain alkyl iodide that is utilized in various chemical and biological studies due to its unique properties. Its structure allows it to interact with biological membranes and proteins, making it a candidate for exploring therapeutic effects in dermatological conditions.
Inhibition of Mast Cell Degranulation
Recent studies have shown that this compound can inhibit mast cell degranulation, which is a critical process in allergic reactions. In vitro experiments demonstrated that treatment with this compound significantly reduced the release of histamine and β-hexosaminidase from RBL-2H3 mast cells upon immunoglobulin E (IgE) stimulation. Specifically, at concentrations ranging from 25 to 100 μg/mL, there was a dose-dependent reduction in these mediators, suggesting that this compound disrupts the signaling pathways involved in mast cell activation .
Enhancement of Skin Barrier Proteins
In human keratinocyte (HaCaT) cell lines, this compound treatment led to increased expression of essential skin barrier proteins such as filaggrin and loricrin. These proteins play a vital role in maintaining skin integrity and preventing transepidermal water loss. The upregulation of these proteins indicates that this compound may enhance the skin's barrier function, which is particularly beneficial in conditions like atopic dermatitis (AD) .
Effects on Atopic Dermatitis Models
In vivo studies using a 2,4-dinitrochlorobenzene (DNCB)-induced mouse model of atopic dermatitis provided further insights into the therapeutic potential of this compound. Mice treated with this compound exhibited significant improvements in clinical scores (SCORAD) associated with AD. The treatment resulted in decreased epidermal thickness and reduced mast cell infiltration compared to control groups. Notably, serum levels of histamine and β-hexosaminidase were also significantly lowered following treatment with this compound .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Cell Type/Model | Concentration | Measured Outcome | Effect |
---|---|---|---|---|
Study 1 | RBL-2H3 cells | 25–100 μg/mL | Histamine release | Decreased |
Study 1 | RBL-2H3 cells | 25–100 μg/mL | β-Hexosaminidase release | Decreased |
Study 1 | HaCaT cells | Up to 100 μg/mL | Filaggrin expression | Increased |
Study 1 | DNCB-induced mice | 50–100 μg/mL | SCORAD score | Improved |
Study 1 | DNCB-induced mice | 50–100 μg/mL | Epidermal thickness | Reduced |
Study 1 | DNCB-induced mice | 50–100 μg/mL | Mast cell infiltration | Reduced |
Case Studies and Applications
The promising results from preclinical studies suggest that this compound could be developed as a therapeutic agent for treating atopic dermatitis and other allergic conditions. Its ability to modulate mast cell activity and enhance skin barrier function positions it as a potential candidate for further clinical investigation.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing and characterizing 1-Iodohexadecane?
- Answer : this compound (C₁₆H₃₃I) is typically synthesized via nucleophilic substitution reactions, such as the reaction of hexadecanol with hydroiodic acid. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for verifying alkyl chain integrity and iodine substitution. Infrared (IR) spectroscopy is used to confirm the C–I bond (stretching at ~500 cm⁻¹). Physical properties, including melting point (21–23°C) and density (1.121 g/mL at 25°C), are critical for experimental design .
Q. How do NMR spectral features of this compound inform structural analysis?
- Answer : In ¹H NMR, the terminal –CH₂I group exhibits a triplet near δ 3.1 ppm due to coupling with adjacent –CH₂ groups. In ¹³C NMR, the C-1 atom (directly bonded to iodine) shows a downfield shift (δ ~20–25 ppm). Discrepancies in reported δC values (e.g., ±0.05 ppm for C-2 in long-chain iodoalkanes) arise from instrument frequency differences (e.g., 22.5 MHz vs. 75 MHz) and chain-length effects. Researchers should calibrate spectra against known standards to minimize errors .
Q. What solvent compatibility considerations are critical for experiments involving this compound?
- Answer : The dielectric constant (ε = 3.53) of this compound suggests low polarity, making it suitable for non-polar solvent systems. However, its reactivity with nucleophiles (e.g., organozinc reagents) requires anhydrous conditions and inert atmospheres to prevent side reactions .
Advanced Research Questions
Q. How does this compound modulate skin barrier function in murine models of atopic dermatitis?
- Answer : In DNCB-induced atopic dermatitis, this compound (50–100 µg/mL) reduces SCORAD scores by enhancing skin barrier proteins (e.g., filaggrin) and suppressing mast cell degranulation markers (e.g., histamine). Experimental protocols involve topical application over 14 days, followed by histopathology and ELISA for cytokine analysis. Contradictions in efficacy between studies may arise from differences in murine strain or dosing regimens .
Properties
IUPAC Name |
1-iodohexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHQYDMBYABKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049317 | |
Record name | 1-Iodohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |
Record name | 1-Iodohexadecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10195 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
544-77-4, 40474-98-4 | |
Record name | 1-Iodohexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodohexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodohexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-IODOHEXADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.